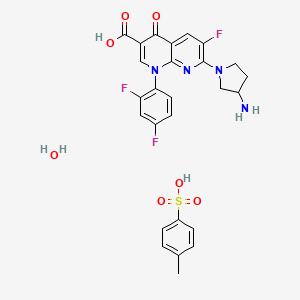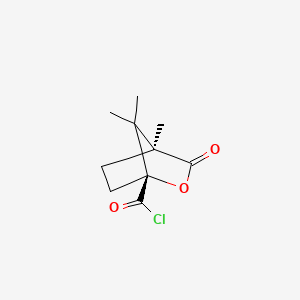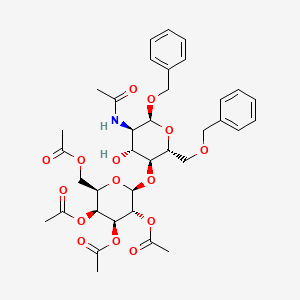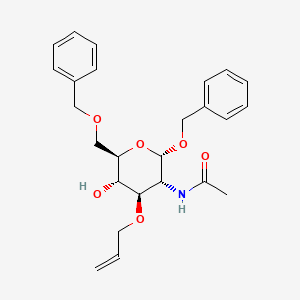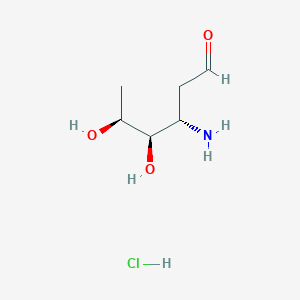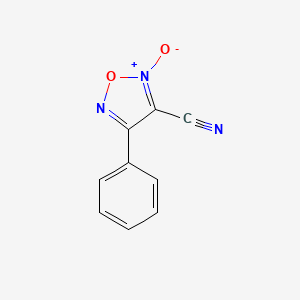
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose (TOB-Fuc) is a synthetic sugar molecule with a unique chemical structure. It is composed of three benzoyl groups, one alpha-L-fucopyranose sugar ring, and three oxygen atoms. This sugar molecule has been used in various scientific research applications, including drug development and enzymatic studies. It has a wide range of biochemical and physiological effects, and its advantages and limitations in laboratory experiments have been studied extensively. This article will provide an overview of TOB-Fuc, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthesis and Conformational Studies
Synthesis and Glycosylation Efficiency : A study by Gerbst et al. (2001) investigated the stereoselectivity of glycosylation by 3-O- and 3,4-di-O-benzoylated 2-O-benzyl-L-fucopyranosyl bromides, demonstrating the significant effect of a benzoyl group at O-3 on α-fucosylation efficiency. This research underlines the critical role of benzoyl protection in the synthesis of fucosylated oligosaccharides (Gerbst et al., 2001).
Synthesis of Fucose Derivatives : Hou and Kováč (2008) described a convenient synthesis route for furanose-free D-fucose per-O-acetates and precursors for anthrose, highlighting the versatility of fucose derivatives in synthesizing complex carbohydrate molecules (Hou & Kováč, 2008).
Transglucosylation Reactions
- Benzoyl Glucoside Synthesis : Research by Sugimoto et al. (2007) explored the synthesis of benzoyl glucoside using the transglucosylation reaction of sucrose phosphorylase, demonstrating the enzyme's ability to transglucosylate various carboxylic compounds, including benzoic acid. This study showcases the potential applications of enzyme-catalyzed reactions in synthesizing benzoylated carbohydrate derivatives (Sugimoto et al., 2007).
Glycomimetic Synthesis
- Synthesis of Sialyl Lewis Analogues : Soliman et al. (2009) reported the total synthesis of a sialyl Lewis (sLe(x)) analog, a carbohydrate ligand for E-Selectin, using a methoxyethyl-protected glycosylation strategy. This research contributes to the development of therapeutic agents mimicking carbohydrate-protein interactions (Soliman et al., 2009).
Enzymatic Substrate Synthesis
- GDP-5-Thiosugars as Glycosyl Donor Substrates : Tsuruta et al. (2003) synthesized thiopyranoside analogues of GDP-sugars, which were used as donor substrates for glycosyltransferases. This study illustrates the importance of synthetic GDP-sugars in studying enzymatic glycosylation processes (Tsuruta et al., 2003).
Propriétés
IUPAC Name |
[(2S,3S,4R,5R,6S)-2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3/t17-,21+,22+,23-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJMQCLDRXSBI-FKQKUNFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
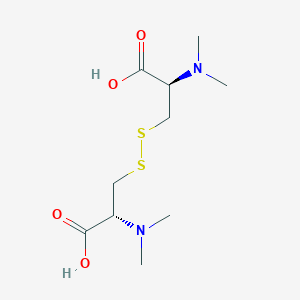

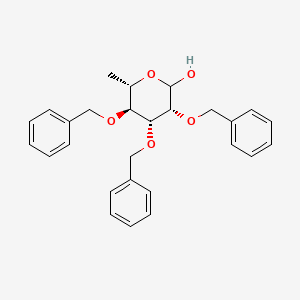

![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)
